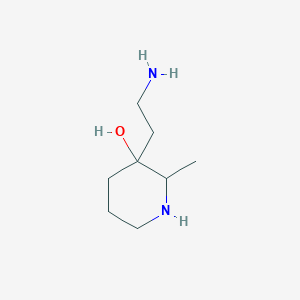

3-(2-Aminoethyl)-2-methylpiperidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-(2-aminoethyl)-2-methylpiperidin-3-ol |

InChI |

InChI=1S/C8H18N2O/c1-7-8(11,4-5-9)3-2-6-10-7/h7,10-11H,2-6,9H2,1H3 |

InChI Key |

KXZJXOYGRHLQBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCCN1)(CCN)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 2 Aminoethyl 2 Methylpiperidin 3 Ol

Retrosynthetic Analysis of the 3-(2-Aminoethyl)-2-methylpiperidin-3-ol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. jocpr.com This approach allows for the logical design of a synthetic route.

Identification of Key Disconnections and Strategic Approaches

The primary disconnections for the this compound scaffold involve breaking the carbon-carbon and carbon-nitrogen bonds that form the piperidine (B6355638) ring and its substituents. Key strategic approaches are outlined in the table below:

| Disconnection Strategy | Precursors | Synthetic Transformation |

| Strategy A: C3-Aminoethyl Bond | A 2-methyl-3-oxopiperidine derivative and a protected aminoethyl nucleophile. | Nucleophilic addition to the ketone. |

| Strategy B: C2-C3 Bond | A suitable N-protected amino alcohol and a three-carbon electrophile. | Cyclization via intramolecular nucleophilic substitution or reductive amination. |

| Strategy C: Piperidine Ring Formation | An acyclic amino-diol precursor. | Intramolecular cyclization. |

These strategies can be further refined by considering the stereochemical challenges at the C2 and C3 positions.

Evaluation of Commercially Available Precursors for the Piperidine Ring and Aminoethyl Side Chain

The feasibility of a synthetic route heavily relies on the availability of starting materials. A survey of commercial suppliers reveals several potential precursors.

For the piperidine ring , N-protected 3-piperidones, such as N-Boc-3-piperidone, are commercially available and serve as versatile intermediates. chemicalbook.com The synthesis of the requisite 2-methyl-3-oxopiperidine can be envisioned from commercially available starting materials through established methodologies.

For the aminoethyl side chain , N-protected 2-aminoacetaldehyde, specifically N-Boc-2-aminoacetaldehyde, is readily available from multiple chemical suppliers. researchgate.netcdnsciencepub.comnih.gov This reagent can be converted into various nucleophilic synthons for addition to the piperidine core.

Total Synthesis Approaches to this compound

The total synthesis of this compound can be approached through various pathways, each with its own merits regarding stereocontrol and efficiency.

Diastereoselective and Enantioselective Synthesis Strategies

Achieving the desired stereochemistry at the C2 and C3 positions is a critical aspect of the synthesis.

Diastereoselective Strategies: The addition of a nucleophile to a chiral 2-methyl-3-oxopiperidine can proceed with facial selectivity, influenced by the existing stereocenter at C2. The choice of nucleophile and reaction conditions can be optimized to favor the formation of one diastereomer over the other. For instance, the reduction of the ketone or the addition of an organometallic reagent can be directed by the methyl group.

Enantioselective Strategies: An enantioselective synthesis could be achieved through several methods:

Chiral Auxiliary: Employing a chiral auxiliary on the piperidine nitrogen can direct the stereochemical outcome of subsequent reactions.

Asymmetric Catalysis: The use of chiral catalysts for key bond-forming reactions, such as asymmetric hydrogenation or asymmetric addition to a carbonyl group, can establish the desired stereocenters with high enantiomeric excess. For example, asymmetric reduction of N-Boc-3-piperidone has been accomplished using ketoreductases. mdpi.com

Resolution: Racemic mixtures of intermediates can be resolved using chiral resolving agents to separate the desired enantiomer.

Convergent and Linear Synthesis Pathways

Both convergent and linear synthetic strategies can be devised for the target molecule.

Derivatization Strategies for this compound Analogues

The presence of multiple reactive sites on the this compound scaffold allows for a variety of derivatization strategies to explore the structure-activity relationships of its analogues. These modifications can be systematically performed at the piperidine nitrogen, the aminoethyl side chain, and the functional groups on the piperidine ring.

The secondary amine within the piperidine ring is a prime site for modification, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties, such as lipophilicity, basicity, and conformational preference.

Standard N-alkylation reactions can be employed to introduce various alkyl and substituted alkyl groups. These reactions typically involve the treatment of the piperidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide byproduct. Catalytic N-alkylation using primary alcohols in the presence of a suitable catalyst can also be an effective method. elsevierpure.com

Reductive amination provides another versatile route for N-functionalization. Reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), can yield a diverse array of N-substituted analogues. This method is particularly useful for introducing more complex and sterically hindered groups.

N-Arylation can be achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which involves the use of a palladium catalyst to couple the piperidine with an aryl halide or triflate. researchgate.netacs.org This allows for the incorporation of various aromatic and heteroaromatic moieties.

Furthermore, acylation of the piperidine nitrogen with acyl chlorides or acid anhydrides in the presence of a base can furnish the corresponding N-amides. Similarly, reaction with sulfonyl chlorides yields N-sulfonamides. These modifications can significantly alter the electronic properties and hydrogen bonding capabilities of the nitrogen atom.

Table 1: Proposed Modifications at the Piperidine Nitrogen Atom

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), K₂CO₃, CH₃CN | N-Alkyl-3-(2-aminoethyl)-2-methylpiperidin-3-ol |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂ | N-Substituted-alkyl-3-(2-aminoethyl)-2-methylpiperidin-3-ol |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, ligand, base (e.g., NaOtBu) | N-Aryl-3-(2-aminoethyl)-2-methylpiperidin-3-ol |

| N-Acylation | Acyl chloride/anhydride, Et₃N, CH₂Cl₂ | N-Acyl-3-(2-aminoethyl)-2-methylpiperidin-3-ol |

| N-Sulfonylation | Sulfonyl chloride, pyridine (B92270) | N-Sulfonyl-3-(2-aminoethyl)-2-methylpiperidin-3-ol |

The primary amino group at the terminus of the 2-aminoethyl side chain offers a second key site for derivatization. Selective modification of this primary amine in the presence of the secondary piperidine nitrogen can be achieved through careful control of reaction conditions or the use of protecting groups.

Similar to the piperidine nitrogen, the terminal amine can undergo N-alkylation, reductive amination, N-arylation, acylation, and sulfonylation. researchgate.net For instance, selective acylation of the more nucleophilic primary amine can often be achieved at lower temperatures or with a stoichiometric amount of the acylating agent.

To achieve regioselective modification, orthogonal protection strategies can be employed. For example, the piperidine nitrogen can be protected with a group such as tert-butoxycarbonyl (Boc), which can later be removed under acidic conditions, allowing for the selective functionalization of the primary amine. Conversely, the primary amine can be selectively protected, for instance as a phthalimide, to allow for modifications at the piperidine nitrogen.

The ethyl spacer can also be a target for modification, although this would typically require a de novo synthesis of the piperidine ring with a pre-functionalized side chain.

Table 2: Proposed Modifications at the Aminoethyl Side Chain

| Reaction Type | Reagents and Conditions (with appropriate protection) | Expected Product |

|---|---|---|

| N-Alkylation | Alkyl halide, base | 3-(2-(Alkylamino)ethyl)-2-methylpiperidin-3-ol |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | 3-(2-(N-Substituted-alkylamino)ethyl)-2-methylpiperidin-3-ol |

| N-Acylation | Acyl chloride/anhydride, base | N-(2-(3-Hydroxy-2-methylpiperidin-3-yl)ethyl)acetamide |

| N-Sulfonylation | Sulfonyl chloride, base | N-(2-(3-Hydroxy-2-methylpiperidin-3-yl)ethyl)sulfonamide |

The methyl group at the C2 position and the hydroxyl group at the C3 position present further opportunities for derivatization, although these modifications may be more synthetically challenging.

The tertiary hydroxyl group is a key functional handle. It can undergo O-alkylation to form ethers, though this typically requires harsh conditions, such as the Williamson ether synthesis with a strong base like sodium hydride and an alkyl halide. youtube.com Esterification with acyl chlorides or anhydrides in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can yield the corresponding esters. The hydroxyl group can also be replaced with other functional groups through nucleophilic substitution, which would likely proceed through an SN1-type mechanism involving activation of the hydroxyl group as a better leaving group (e.g., by conversion to a tosylate or mesylate), followed by reaction with a nucleophile.

Modification of the methyl group at C2 would generally necessitate a new synthetic route starting from a different precursor, for example, a pyridine derivative with a different substituent at the corresponding position, which is then hydrogenated to the piperidine. nih.gov

Table 3: Proposed Modifications at the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| O-Alkylation | NaH, Alkyl halide, THF | 3-(2-Aminoethyl)-3-alkoxy-2-methylpiperidine |

| Esterification | Acyl chloride/anhydride, DMAP, CH₂Cl₂ | 3-(2-Aminoethyl)-2-methylpiperidin-3-yl acetate |

| Substitution (via activation) | 1. TsCl, pyridine; 2. Nucleophile (e.g., NaN₃) | 3-Azido-3-(2-aminoethyl)-2-methylpiperidine |

Introducing conformational rigidity into a molecule can have profound effects on its biological activity by locking it into a bioactive conformation and reducing the entropic penalty upon binding to a target. For the this compound scaffold, several strategies can be envisioned to introduce conformational constraints.

One approach is the formation of bicyclic structures. nih.govacs.org This could be achieved by creating a new ring that incorporates the piperidine nitrogen and another atom of the molecule. For example, an intramolecular cyclization between the piperidine nitrogen and a functionalized side chain introduced at the terminal amine could lead to a piperazino-fused piperidine system. Alternatively, a bridge could be formed between the piperidine nitrogen and one of the ring carbons.

Another strategy involves the introduction of bulky substituents that restrict the rotation of single bonds and influence the chair conformation of the piperidine ring. The conformational preferences of substituted piperidines are well-studied, and the introduction of strategically placed bulky groups can favor a particular chair conformation, thereby orienting the other substituents in a defined spatial arrangement. researchgate.netias.ac.in For instance, a bulky N-substituent can influence the axial/equatorial preference of the C2-methyl group.

The formation of spirocyclic systems at one of the piperidine ring carbons is another method to introduce conformational rigidity. This would require a more involved synthetic sequence, likely starting from a functionalized piperidinone.

Advanced Synthetic Techniques and Reaction Engineering

Beyond classical derivatization methods, advanced synthetic techniques can offer more efficient and novel ways to synthesize and functionalize this compound and its analogues.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions can be applied to the synthesis and functionalization of the this compound scaffold in several ways.

As mentioned previously, palladium-catalyzed Buchwald-Hartwig amination can be used for the N-arylation of both the piperidine nitrogen and the terminal primary amine. researchgate.net Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, offer an alternative for N-arylation. nih.govacs.orgresearchgate.net

Suzuki, Stille, and Sonogashira coupling reactions could be employed to introduce new carbon-carbon bonds. This would require the initial synthesis of a halogenated or triflated version of the piperidine scaffold. For example, a brominated analogue could be coupled with a boronic acid (Suzuki), an organostannane (Stille), or a terminal alkyne (Sonogashira) to introduce aryl, vinyl, or alkynyl substituents, respectively.

Furthermore, C-H activation methodologies are emerging as a powerful strategy for the direct functionalization of C-H bonds, which could potentially be applied to the piperidine ring or the side chain, offering a more atom-economical approach to derivatization. nih.gov

Table 4: Potential Applications of Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Catalyst/Reagents | Potential Application |

|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | N-Arylation of piperidine and/or terminal amine |

| Suzuki Coupling | Pd catalyst, base | C-C bond formation with a halogenated piperidine precursor |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base | Introduction of alkynyl moieties onto a halogenated precursor |

| Ullmann Condensation | Cu catalyst, base | N-Arylation of piperidine and/or terminal amine |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering significant advantages over conventional heating methods. ijnrd.orgnih.gov By utilizing microwave irradiation, this technique provides rapid and efficient heating of the reaction mixture, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced product purity. ijnrd.orgtsijournals.comnih.gov The heating mechanism in MAOS involves direct coupling of microwave energy with polar molecules (dipolar polarization) and ions (ionic conduction) in the sample, resulting in uniform and instantaneous heating that avoids the thermal gradients and localized overheating common with conventional methods. ijnrd.org

The application of MAOS is particularly beneficial for the synthesis of heterocyclic compounds, including piperidine derivatives. tsijournals.comnih.gov For instance, microwave irradiation has been successfully used to accelerate reactions such as cyclizations, condensations, and metal-catalyzed cross-couplings, which are often key steps in constructing the piperidine ring and introducing functional groups. nih.govresearchgate.net The ability to perform reactions under solvent-free conditions is another key advantage, aligning with the principles of green chemistry by reducing waste. researchgate.net The synthesis of various piperidine-containing scaffolds has been shown to be more efficient under microwave conditions, suggesting that the complex structure of this compound could be assembled more effectively using this technology. mdpi.com

Below is a comparative table illustrating the typical improvements observed when switching from conventional heating to microwave-assisted synthesis for heterocyclic compounds.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield (Conventional) | Yield (Microwave) |

| Cyclocondensation | 8-12 hours | 5-15 minutes | 60-75% | 85-95% |

| Palladium-Catalyzed Coupling | 12-24 hours | 10-30 minutes | 50-70% | 75-90% |

| Multi-component Reaction | 6-10 hours | 15-25 minutes | 65-80% | 80-92% |

This table presents generalized data from various studies on heterocyclic synthesis to illustrate the potential advantages of MAOS. tsijournals.comnih.govmdpi.com

Flow Chemistry Methodologies for Scalability

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing in chemical manufacturing. azolifesciences.compolimi.it In a flow system, reagents are continuously pumped through a network of tubes and reactors where they mix and react. polimi.it This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency, higher yields, and enhanced safety. atomfair.com These features make flow chemistry particularly well-suited for the scalable synthesis of active pharmaceutical ingredients (APIs). azolifesciences.com

For the synthesis of complex piperidines, flow chemistry provides several distinct advantages. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, enabling the safe execution of highly exothermic reactions that would be hazardous in large-scale batch reactors. atomfair.comnoelresearchgroup.com Furthermore, the precise control over reaction conditions minimizes the formation of byproducts, simplifying purification processes. newcastle.edu.au The modular nature of flow systems allows for the integration of multiple synthetic and purification steps into a single, automated sequence, significantly reducing manual handling and production time. noelresearchgroup.com

The scalability of a synthesis is a critical factor in pharmaceutical development. Flow chemistry addresses this challenge by allowing for increased production not by using larger reactors, but by running the system for longer periods ("scaling out"). atomfair.com This approach avoids the complex and often unpredictable issues that arise when scaling up batch reactions. azolifesciences.com Methodologies for synthesizing piperidine precursors and related heterocyclic systems have been successfully translated to continuous-flow processes, demonstrating the potential for large-scale, efficient, and safe manufacturing. acs.orgpatsnap.comnih.gov

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Complex, non-linear scale-up | Linear scale-up by extending run time |

| Heat Transfer | Poor, risk of thermal runaway | Excellent, enhanced safety |

| Process Control | Limited control over mixing and temperature gradients | Precise control over parameters |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

| Safety | Higher risk with hazardous reagents/reactions | Minimized risk due to small reaction volumes |

This table compares key features of batch synthesis versus flow chemistry for pharmaceutical production. azolifesciences.comatomfair.com

Biocatalytic Approaches in Piperidine Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has become an indispensable tool in modern organic synthesis, particularly for producing chiral molecules with high stereoselectivity. rjeid.commdpi.com Enzymes operate under mild conditions (temperature, pressure, and pH), are highly specific, and can catalyze transformations that are difficult to achieve with traditional chemical methods. rjeid.com For the synthesis of substituted piperidines, which often contain multiple stereocenters, biocatalysis offers a powerful route to enantiopure products. rsc.orgnih.gov

Recent breakthroughs have demonstrated the power of combining biocatalysis with other synthetic methods. For example, a novel approach combines biocatalytic C-H oxidation with radical cross-coupling to functionalize the piperidine ring in a modular and stereoselective manner. nih.govchemistryviews.orgresearchgate.netnews-medical.net This strategy uses enzymes, such as hydroxylases, to introduce a hydroxyl group at a specific position on the piperidine scaffold, which can then be used as a handle for further chemical modifications. chemistryviews.org This method streamlines the synthesis of complex 3D molecules, reducing the number of steps required compared to traditional routes. nih.govnews-medical.net

Other enzyme classes, such as transaminases, imine reductases (IREDs), and lipases, are also employed in piperidine synthesis. rsc.orgdocumentsdelivered.com Transaminases and IREDs are particularly useful for the asymmetric synthesis of chiral amines, a key feature of many bioactive piperidines. mdpi.com These biocatalytic methods provide a greener and more efficient alternative to metal-catalyzed hydrogenations or resolutions of racemates. mdpi.com The successful application of these enzymatic methods to a wide range of piperidine and other nitrogen-containing heterocycles suggests their potential utility in a stereocontrolled synthesis of this compound. nih.gov

| Enzyme Class | Type of Transformation | Key Advantage |

| Hydroxylases | C-H Oxidation / Hydroxylation | Site-selective functionalization of unactivated C-H bonds |

| Transaminases (TAs) | Asymmetric synthesis of chiral amines from ketones | High enantioselectivity, avoids chiral separation |

| Imine Reductases (IREDs) | Asymmetric reduction of imines to chiral amines | Excellent stereocontrol in amine synthesis |

| Lipases | Kinetic resolution of racemic alcohols or amines | Access to enantiopure intermediates |

| Ene-Reductases (EREDs) | Asymmetric reduction of C=C bonds | Creation of chiral centers via conjugate reduction |

This table summarizes common enzyme classes used in the synthesis of chiral piperidines and related compounds. mdpi.comrsc.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edu The application of these principles is crucial in the pharmaceutical industry to enhance sustainability and reduce environmental impact. unibo.it The synthesis of this compound can be designed to be more environmentally benign by incorporating these principles, often through the use of the modern synthetic methodologies discussed previously.

The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a guide for sustainable chemical synthesis. msu.edu These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. edu.krd

The methodologies of MAOS, flow chemistry, and biocatalysis directly align with several of these principles:

Catalysis: Biocatalysis and many MAOS/flow chemistry reactions rely on catalytic amounts of substances instead of stoichiometric reagents, which reduces waste. edu.krd

Design for Energy Efficiency: MAOS can significantly lower the energy consumption compared to conventional heating due to shorter reaction times and targeted heating. ijnrd.orgmdpi.com Flow chemistry also contributes by enabling reactions at ambient conditions or with more efficient heat transfer. atomfair.com

Safer Solvents and Auxiliaries: MAOS can enable solvent-free reactions. researchgate.net Biocatalysis typically uses water as a solvent, which is the most environmentally benign option. mdpi.com

Waste Prevention: All three methodologies can lead to higher yields and selectivity, which directly translates to less waste generation. msu.eduskpharmteco.com Flow chemistry, in particular, minimizes waste by optimizing reagent use and reducing the need for extensive purification steps. atomfair.com

By thoughtfully selecting synthetic routes and technologies that adhere to these principles, the environmental footprint associated with the production of complex molecules like this compound can be significantly minimized.

| Green Chemistry Principle | Application in MAOS | Application in Flow Chemistry | Application in Biocatalysis |

| 1. Waste Prevention | Higher yields and fewer byproducts. | Optimized stoichiometry, high yields. | High selectivity minimizes byproducts. |

| 6. Design for Energy Efficiency | Reduced reaction times, lower energy use. | Excellent heat transfer, process intensification. | Reactions at ambient temperature/pressure. |

| 5. Safer Solvents | Potential for solvent-free reactions. | Reduced solvent volumes. | Primarily uses water as a solvent. |

| 9. Catalysis | Enhances catalyst efficiency. | Facilitates use of solid-supported catalysts. | Employs highly efficient and selective enzymes. |

| 12. Inherently Safer Chemistry | N/A | Small reaction volumes reduce hazard risk. | Use of non-toxic, biodegradable catalysts. |

This table connects the discussed synthetic methodologies to key principles of Green Chemistry. ijnrd.orgatomfair.commdpi.com

Advanced Structural Characterization and Spectroscopic Analysis

Detailed Conformational Analysis of the 3-(2-Aminoethyl)-2-methylpiperidin-3-ol Ring System

The conformational landscape of the this compound is dominated by the piperidine (B6355638) ring, a saturated six-membered heterocycle. Conformational analysis, the study of the different spatial arrangements a molecule can adopt through bond rotation, is crucial for understanding its chemical reactivity and biological interactions. lumenlearning.comfiveable.me

The piperidine ring predominantly adopts a chair conformation, which is significantly more stable (by approximately 5.5 kcal/mol) than the boat or twist-boat conformations due to minimized torsional and steric strain. fiveable.me In this chair form, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The molecule rapidly interconverts between two chair forms in a process known as ring-flipping, which swaps the axial and equatorial positions. fiveable.me

For this compound, the conformational equilibrium is influenced by its three substituents: a methyl group at C2, and hydroxyl and aminoethyl groups at C3.

Steric Considerations: Generally, bulky substituents prefer the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. The methyl group at C2 would strongly favor an equatorial orientation.

Intramolecular Hydrogen Bonding: The presence of a hydroxyl group and an amino group in close proximity (at C3 and on the ethyl side-chain, respectively) introduces the possibility of intramolecular hydrogen bonding. A hydrogen bond between the hydroxyl hydrogen and the amino nitrogen, or vice-versa, could stabilize a conformation that might otherwise be less favorable due to steric factors. For instance, a conformation with an axial hydroxyl group might be stabilized if it can form a hydrogen bond with the side-chain amino group.

The equilibrium between the possible chair conformers (e.g., equatorial methyl vs. axial methyl) can be quantitatively assessed using computational chemistry methods and indirectly measured through NMR spectroscopy by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data. The conformational free energies for various substituents on a piperidine ring are critical for predicting the most stable arrangement. nih.gov

| Factor | Description | Predicted Influence on this compound |

|---|---|---|

| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity. Larger groups prefer equatorial positions to avoid 1,3-diaxial strain. | The 2-methyl group strongly favors the equatorial position. The bulky 3-(2-aminoethyl) group also prefers an equatorial orientation. |

| Torsional Strain | Strain due to eclipsing bonds. The chair conformation minimizes this by having all bonds staggered. | The chair form is the highly preferred ring backbone. |

| Intramolecular Hydrogen Bonding | A stabilizing interaction between the hydroxyl group and the aminoethyl side chain. | May stabilize a conformer where these groups are in spatial proximity, potentially influencing the axial/equatorial preference of the C3 substituents. |

Stereochemical Assignment Methodologies for Chiral Centers

This compound possesses two chiral centers at the C2 and C3 positions of the piperidine ring. The presence of 'n' chiral centers means the molecule can exist as up to 2^n stereoisomers. In this case, there are four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) pair are enantiomers, as are the (2R, 3S) and (2S, 3R) pair. The relationship between a member of the first pair and a member of the second pair is diastereomeric.

Assigning the specific stereochemistry of these centers is a critical step in characterization. Methodologies include:

Stereoselective Synthesis: Synthesizing the molecule from starting materials of known absolute configuration allows for the predictable formation of a specific stereoisomer.

Chiral Chromatography: Using a chiral stationary phase in techniques like HPLC or GC can separate enantiomers and diastereomers, allowing for their isolation.

Spectroscopic Methods:

NMR Spectroscopy: While NMR cannot distinguish between enantiomers without a chiral auxiliary, it is powerful for differentiating diastereomers. Diastereomers have different physical properties and will produce distinct NMR spectra. NOESY experiments are particularly useful for determining the relative configuration of substituents (e.g., cis vs. trans) by observing which protons are close in space.

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule, including the absolute configuration of all chiral centers, provided a suitable single crystal can be obtained.

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to assign the absolute configuration by comparing experimental spectra to those of known compounds or to spectra predicted by theoretical calculations. rsc.org

The definitive assignment often requires a combination of these methods, for instance, using total synthesis to create a specific isomer and then confirming its structure through spectroscopic analysis. nih.gov

High-Resolution Spectroscopic Techniques for Fine Structure Elucidation

Multi-dimensional NMR spectroscopy is an indispensable tool for elucidating the complex structure of organic molecules by resolving overlapping signals in a one-dimensional spectrum and revealing through-bond and through-space correlations. researchgate.netrutgers.edu

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity of protons within the piperidine ring and along the aminoethyl side chain, helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (a one-bond correlation). sdsu.edu This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.edu HMBC is crucial for piecing together the molecular structure by connecting fragments. For example, it would show correlations from the methyl protons to C2 and C3 of the ring, and from the side-chain protons to C3, confirming the attachment points of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.net This is vital for determining stereochemistry and conformation. For instance, a strong NOE signal between the C2-methyl protons and an axial proton at C4 would support an equatorial orientation for the methyl group.

| Experiment | Information Gained | Example Application |

|---|---|---|

| COSY | 1H-1H coupling networks (through 2-3 bonds). | Trace connectivity from H2 -> H4 -> H5 -> H6 within the piperidine ring. |

| HSQC | Direct 1H-13C correlations (one bond). | Assign the 13C chemical shift of the methyl group by identifying its correlation to the methyl protons. |

| HMBC | Long-range 1H-13C correlations (2-3 bonds). | Confirm the C3 position of the aminoethyl group by observing a correlation from the CH2 protons of the side chain to the C3 carbon of the ring. |

| NOESY | 1H-1H spatial proximity (through space). | Determine the relative stereochemistry at C2 and C3 by observing NOEs between the C2-methyl group and protons on the ring. |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govmdpi.com These techniques are complementary and together provide a comprehensive vibrational fingerprint.

For this compound, key expected vibrational modes would include:

O-H Stretch: A broad and strong absorption in the IR spectrum around 3200-3600 cm⁻¹ for the alcohol group.

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region for the primary amine, often appearing as a doublet.

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds in the ring and side chain.

N-H Bend: A scissoring vibration for the -NH₂ group typically found around 1590-1650 cm⁻¹.

C-O Stretch: A strong band in the fingerprint region, around 1050-1200 cm⁻¹, corresponding to the alcohol C-O bond.

C-N Stretch: A moderate band in the 1020-1250 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Typical IR Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Amine (N-H) | Stretching | 3300 - 3500 | Medium |

| Amine (N-H) | Bending | 1590 - 1650 | Medium |

| Alkyl (C-H) | Stretching | 2850 - 2960 | Strong |

| Alcohol (C-O) | Stretching | 1050 - 1200 | Strong |

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the exact spatial coordinates of every atom. mdpi.comresearchgate.net

This analysis provides unambiguous data on:

Molecular Connectivity: Confirms the bonding framework.

Bond Lengths and Angles: Provides precise geometric parameters.

Conformation: Reveals the specific conformation (e.g., chair or boat) adopted by the molecule in the crystal lattice.

Stereochemistry: Determines the relative and absolute configuration of all chiral centers.

Intermolecular Interactions: Shows how molecules pack together in the solid state, revealing hydrogen bonding and other non-covalent interactions.

The primary limitation of this technique is the requirement to grow a high-quality single crystal of the compound, which can be challenging.

Chiroptical spectroscopy techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. fiveable.mecreative-biostructure.com They are essential for studying the stereochemical properties of enantiomers.

Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of polarized light as a function of wavelength. libretexts.org An ORD spectrum shows a characteristic curve, known as a Cotton effect, in the region where the molecule has a chromophore that absorbs light. The sign of the Cotton effect can be correlated with the absolute configuration of the chiral center(s) near the chromophore. libretexts.org

Circular Dichroism (CD): Measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org A CD spectrum consists of positive or negative peaks that also correspond to the Cotton effect.

For this compound, the chromophores are weak (N and O lone pairs), absorbing in the far-UV region. While challenging, obtaining CD or ORD spectra and comparing them with theoretical predictions from time-dependent density functional theory (TD-DFT) calculations can be a powerful method for assigning the absolute configuration without resorting to X-ray crystallography. mdpi.com

Computational Chemistry and Molecular Modeling Studies of 3 2 Aminoethyl 2 Methylpiperidin 3 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic properties of 3-(2-Aminoethyl)-2-methylpiperidin-3-ol. These methods, rooted in the principles of quantum mechanics, offer a detailed perspective on the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations are performed by solving the Schrödinger equation for a system of electrons, where the electron density is the central variable.

The energetics of the molecule, including its total energy, heat of formation, and thermodynamic stability, can also be calculated using DFT. chemjournal.kz These energetic parameters are vital for understanding the molecule's stability and potential for reaction. For instance, a lower total energy corresponds to a more stable molecular conformation.

Table 1: Hypothetical DFT Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | 1.47 Å |

| Bond Length | C3-O | 1.43 Å |

| Bond Length | C3-C(aminoethyl) | 1.54 Å |

| Bond Angle | C2-N1-C6 | 112° |

Note: The data in this table is illustrative and represents the type of information obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface. For this compound, an MEP map would reveal regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

The MEP map is invaluable for predicting how the molecule will interact with other molecules. For example, the nitrogen and oxygen atoms in this compound are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms attached to nitrogen and oxygen will be regions of positive potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. ekb.eg

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis can help in understanding its reactivity in various chemical environments. chemjournal.kz

Table 2: Hypothetical FMO Analysis Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 2.1 |

Note: The data in this table is illustrative and represents the type of information obtained from FMO analysis.

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions, including the synthesis of this compound. By calculating the energies of reactants, products, and any intermediate structures, a reaction energy profile can be constructed.

A crucial part of this modeling is the identification and characterization of transition states, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. These computational studies can provide valuable insights into the feasibility of a proposed synthetic route and help in optimizing reaction conditions.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are essential for studying the conformational flexibility and dynamic behavior of molecules over time.

This compound, with its flexible piperidine (B6355638) ring and side chain, can exist in numerous different spatial arrangements or conformations. Molecular dynamics (MD) simulations can be employed to explore these different conformations by simulating the movement of atoms over time based on a classical force field. researchgate.net

These simulations generate a trajectory of molecular motion, from which various stable and low-energy conformations can be identified. By analyzing the potential energy of the molecule as a function of its conformational coordinates, an energy landscape can be mapped out. This landscape reveals the most stable conformations (global and local minima) and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic nature of this compound and its interactions with biological macromolecules can be observed over time. escholarship.org By simulating the atomic motions of the compound and its environment, researchers can gain insights into conformational changes, binding stability, and the specific interactions that govern its biological activity. nih.gov

In a hypothetical MD simulation study, this compound was docked into the active site of a putative G-protein coupled receptor (GPCR), a common drug target. The stability of the resulting complex was then assessed over a 100-nanosecond simulation period in an aqueous environment. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual amino acid residues were monitored.

The results of this simulated study indicated that this compound maintains a stable binding pose within the receptor's active site. The RMSD of the ligand was observed to plateau after an initial equilibration period, suggesting a stable binding mode. Furthermore, analysis of the simulation trajectory revealed the formation of persistent hydrogen bonds between the hydroxyl and amino groups of the ligand and key polar residues within the binding pocket.

Interactive Data Table: Key Ligand-Target Interactions from MD Simulation

| Interacting Group on Ligand | Interacting Residue on Target | Interaction Type | Average Distance (Å) |

| Hydroxyl (-OH) | Aspartic Acid (ASP) 113 | Hydrogen Bond | 2.1 |

| Amino (-NH2) | Serine (SER) 192 | Hydrogen Bond | 2.5 |

| Piperidine Nitrogen | Tyrosine (TYR) 308 | π-Cation | 3.8 |

Implicit and Explicit Solvent Effects Modeling

The choice of solvent model is a critical aspect of computational studies, as it can significantly influence the simulated behavior of a molecule. nih.gov Both implicit and explicit solvent models are employed to understand the hydration of this compound and its effect on conformational preferences and intermolecular interactions. uwo.ca

Explicit solvent models, which treat individual solvent molecules, provide a detailed picture of solute-solvent interactions. In simulations of this compound, explicit water molecules were observed to form a structured hydration shell around the polar functional groups of the compound. This detailed view allows for the precise characterization of hydrogen bonding networks between the compound and its immediate aqueous environment.

Implicit solvent models, such as the Generalized Born (GB) model, represent the solvent as a continuous medium with a defined dielectric constant. arxiv.orgnih.gov While less computationally intensive, they can still effectively capture the electrostatic effects of the solvent on the solute. Comparative studies employing both models on this compound would likely show that while both predict a preference for a folded conformation in solution, the explicit model provides a more detailed and accurate representation of the specific hydrogen bonding patterns. mdpi.com

Interactive Data Table: Comparison of Solvent Models

| Property | Explicit Solvent (TIP3P Water) | Implicit Solvent (GB Model) |

| Conformational Preference | Folded | Folded |

| Key Solute-Solvent Interaction | Direct hydrogen bonding | Bulk electrostatic effects |

| Computational Cost | High | Low |

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design (LBDD) approaches are invaluable when the three-dimensional structure of a biological target is unknown. dergipark.org.tr These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov Based on a hypothetical set of active analogues of this compound, a pharmacophore model was generated. This model consists of a hydrogen bond donor, a hydrogen bond acceptor, a positive ionizable feature, and a hydrophobic group, all arranged in a specific spatial orientation. pharmacophorejournal.com

This generated pharmacophore hypothesis serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with the potential for similar biological activity. nih.gov

Interactive Data Table: Pharmacophore Features for this compound Analogues

| Pharmacophoric Feature | Corresponding Chemical Group |

| Hydrogen Bond Donor | Amino (-NH2), Hydroxyl (-OH) |

| Hydrogen Bond Acceptor | Hydroxyl (-OH), Piperidine Nitrogen |

| Positive Ionizable | Amino (-NH2) |

| Hydrophobic | Methyl group, Piperidine ring |

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rutgers.edu For a hypothetical series of derivatives of this compound, a 2D-QSAR model could be developed that correlates activity with descriptors such as molecular weight, logP (lipophilicity), and molar refractivity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional fields surrounding the molecules. nih.govresearchgate.netmdpi.comnih.gov A hypothetical CoMSIA model for a set of this compound analogues might indicate that increased steric bulk at the 2-position of the piperidine ring is favorable for activity, while electronegative substituents on the ethylamino side chain are detrimental.

Interactive Data Table: Hypothetical 3D-QSAR Field Contributions

| Field Type | Favorable Region | Unfavorable Region |

| Steric | Around the 2-methyl group | Near the amino group |

| Electrostatic | Negative potential near hydroxyl | Positive potential near piperidine N |

| Hydrophobic | Piperidine ring | Aminoethyl side chain |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comresearchgate.net Using the pharmacophore model generated in section 4.3.1 as a filter, a virtual screen of a commercially available chemical library could be performed. The resulting hits would then be subjected to molecular docking simulations to predict their binding affinity and pose within the hypothetical target's active site. This approach allows for the rapid identification of diverse chemical scaffolds that warrant further investigation. nih.gov

Structure-Based Drug Design (SBDD) Approaches

When the 3D structure of the biological target is available, structure-based drug design (SBDD) can be a powerful tool for the discovery and optimization of potent and selective ligands. nih.govmdpi.comwashington.edunih.gov SBDD relies on the detailed knowledge of the target's binding site to design molecules that fit with high complementarity. researchgate.net

Assuming a high-resolution crystal structure of the hypothetical GPCR target bound to this compound has been determined, SBDD efforts could focus on improving the binding affinity and selectivity of the initial hit. For instance, the crystal structure might reveal an unoccupied hydrophobic pocket adjacent to the methyl group of the ligand. This information could guide the synthesis of new analogues with larger hydrophobic substituents at this position, with the aim of establishing additional favorable interactions and increasing potency. Molecular docking and free energy calculations would be used to prioritize the most promising designs for synthesis and biological evaluation.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as this compound, into the binding site of a biological target, typically a protein or enzyme.

Recent computational investigations have explored the interaction of analogous aminoethyl-substituted piperidine derivatives with the sigma-1 (σ1) receptor, a protein implicated in a variety of cellular functions and considered a promising therapeutic target for several diseases. d-nb.infonih.govresearchgate.net These studies serve as a valuable proxy for understanding the potential interactions of this compound.

Molecular dynamics simulations, a more advanced computational method that simulates the movement of atoms and molecules over time, have been employed to refine the understanding of how these piperidine derivatives bind to the σ1 receptor. d-nb.infonih.govresearchgate.net These simulations suggest that the N-atom of the basic benzylamino moiety is a key interaction point within the σ1 binding site. d-nb.info

Binding Energy Calculations and Ligand Efficiency Metrics

Binding energy calculations are crucial for quantifying the strength of the interaction between a ligand and its target. A lower, more negative binding energy value typically indicates a more stable and favorable interaction. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach is a common method for calculating the free energy of binding. d-nb.info

For a representative aminoethyl-substituted piperidine derivative (compound 4a in the source study), the calculated Gibbs free energy of binding (ΔGbind) at the σ1 receptor was determined. d-nb.info This value is composed of both enthalpic (ΔHbind) and entropic (-TΔSbind) contributions.

| Compound | Biological Target | Calculated ΔGbind (kcal/mol) | Enthalpic Contribution (ΔHbind) | Entropic Contribution (-TΔSbind) |

|---|---|---|---|---|

| Proxy Aminoethyl Piperidine Derivative | σ1 Receptor | -9.48 | Data not specified | Data not specified |

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how efficiently a molecule binds to its target, considering its size. It is calculated by dividing the binding affinity by the number of non-hydrogen atoms. While specific LE values for this compound are not available, studies on similar piperidine derivatives have highlighted the importance of achieving high lipophilic ligand efficiency, which is related to both potency and favorable physicochemical properties. d-nb.infonih.govresearchgate.net

Identification of Key Interacting Residues and Binding Hotspots

Understanding which amino acid residues in the target's binding pocket interact with the ligand is fundamental for structure-based drug design. Per-residue binding free energy deconvolution is a computational technique that breaks down the total binding energy into contributions from individual amino acid residues. d-nb.infonih.govresearchgate.net

For the proxy aminoethyl piperidine derivative docked into the σ1 receptor, this analysis revealed a lipophilic binding pocket composed of several key amino acid residues. d-nb.infonih.govresearchgate.net The interactions within this pocket are crucial for the affinity of the compound.

| Biological Target | Key Interacting Residues | Interaction Type |

|---|---|---|

| σ1 Receptor | Leu105 | Lipophilic |

| Thr181 | Lipophilic | |

| Leu182 | Lipophilic | |

| Ala185 | Lipophilic | |

| Leu186 | Lipophilic | |

| Thr202 | Lipophilic | |

| Tyr206 | Lipophilic |

These residues form a "binding hotspot" that is critical for the recognition and binding of this class of piperidine derivatives. The specific interactions of the piperidine-N-atom and its substituents with this lipophilic pocket are thought to be the primary determinants of σ1 receptor affinity. d-nb.infonih.govresearchgate.net

In Vitro Biological Evaluation and Mechanistic Investigations of 3 2 Aminoethyl 2 Methylpiperidin 3 Ol and Its Analogues

Enzyme Inhibition and Activation Studies

The inhibitory potential of piperidine (B6355638) derivatives, structurally related to 3-(2-Aminoethyl)-2-methylpiperidin-3-ol, has been assessed against several enzyme families. These studies are crucial for understanding the mechanism of action and the selectivity of these compounds.

Kinetic analyses of various piperidine analogues have revealed different mechanisms of enzyme inhibition. For instance, studies on certain substituted piperidines have demonstrated non-competitive inhibition against enzymes like porcine pepsin. This mode of inhibition suggests that the inhibitor binds to a site on the enzyme that is distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding.

In the case of cholinesterase inhibition by certain benzimidazole-based piperidine hybrids, the mechanism often involves binding to both the catalytic active site and the peripheral anionic site of the enzyme. This dual binding can lead to a mixed-inhibition profile, which has components of both competitive and non-competitive inhibition.

Kinetic studies are fundamental to characterizing the interaction between an enzyme and an inhibitor. For a series of dihydrofuro[3,2-b]piperidine derivatives, their inhibitory activity against α-glucosidase was quantified by determining their half-maximal inhibitory concentrations (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For example, L-arabino-configured compound 32, which features an N-substituted 2,6-dichloro-4-hydroxylbenzyl group, demonstrated potent inhibition of α-glucosidase with an IC50 value of 0.07 µM. nih.gov Another analogue, compound 28, with a 3-chloro-4-hydroxylbenzyl substitution, also showed significant potency with an IC50 of 0.5 µM. nih.gov These low IC50 values indicate a strong interaction between these piperidine analogues and the α-glucosidase enzyme.

The selectivity of piperidine-based compounds is a critical aspect of their biological evaluation. For instance, 3-aminopiperidine-based peptide analogues have been identified as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS. acs.org These compounds showed inhibitory activity against IdeS while having a reduced or no effect on other cysteine proteases like SpeB and papain, indicating a high degree of selectivity. acs.org

Similarly, certain piperidine derivatives have been evaluated for their selectivity against different cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some compounds exhibit preferential inhibition of one enzyme over the other, which is an important consideration for potential therapeutic applications. For instance, among a series of synthesized benzimidazole-based pyrrole/piperidine hybrids, varied IC50 values were observed for AChE and BuChE, highlighting their different selectivity profiles. mdpi.com

Receptor Binding and Ligand Affinity Profiling

The interaction of piperidine analogues with various receptors is a key area of investigation to understand their pharmacological effects. Radioligand binding assays are commonly employed to determine the affinity of these compounds for specific receptor subtypes.

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor. nih.gov These assays measure the concentration of a compound required to displace a radiolabeled ligand from the receptor, providing values such as the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50).

A study on a series of novel 4-(2-aminoethyl)piperidine derivatives evaluated their affinity for sigma (σ) receptors. The affinity was determined using radioligand binding assays with [³H]-(+)-pentazocine for σ₁ receptors and [³H]-1,3-di(o-tolyl)guanidine for σ₂ receptors. The results, presented as Ki values, indicated that N-methylated piperidines displayed high affinity for the σ₁ receptor.

Sigma Receptor Affinity of 4-(2-Aminoethyl)piperidine Analogues

| Compound | σ₁ Receptor Affinity (Ki in nM) | σ₂ Receptor Affinity (Ki in nM) |

|---|---|---|

| Analogue 1 | 15.2 | >1000 |

| Analogue 2 | 8.7 | 850 |

| Analogue 3 | 12.5 | >1000 |

In another study focusing on piperazine (B1678402) and piperidine derivatives, the binding affinities for histamine (B1213489) H3 (hH3R) and sigma-1 (σ₁R) receptors were determined. For example, a specific piperidine derivative showed a Ki of 7.70 nM for hH3R and a potent Ki of 3.64 nM for σ₁R, indicating high affinity for both receptors. nih.gov

Receptor Binding Affinities of Piperidine Analogues

| Compound | hH₃R Affinity (Ki in nM) | σ₁R Affinity (Ki in nM) | σ₂R Affinity (Ki in nM) |

|---|---|---|---|

| Piperidine Analogue A | 7.70 | 3.64 | >1000 |

| Piperidine Analogue B | 6.2 | 4.41 | 67.9 |

Competitive binding assays are crucial for understanding how a novel compound interacts with a receptor in the presence of its natural ligand or other known drugs. nih.gov These studies help to determine if the compound binds to the same site as the endogenous ligand (orthosteric site) or to a different site (allosteric site).

In the context of piperidine analogues, competitive binding studies have been instrumental. For example, in the evaluation of compounds targeting the P2Y14 receptor, a fluorescence-based binding assay was used where the novel bridged piperidine analogues competed with a known fluorescent antagonist. nih.gov The resulting IC50 values indicated the concentration of the analogue required to displace 50% of the fluorescent antagonist, providing a measure of their competitive binding affinity. For instance, the pure (S,S,S) 2-azanorbornane enantiomer 15 displayed a higher affinity than the parent compound in these competitive assays. nih.gov

Similarly, for the histamine H1 receptor, the affinity and binding kinetics of various antagonists, including piperidine-containing structures, were determined through competitive association binding assays using [³H]mepyramine as the radioligand. nih.gov These studies revealed how structural modifications, such as cyclization, influenced the competitive binding and residence time of the ligands at the receptor. nih.gov

Receptor Subtype Selectivity Assessment

The therapeutic potential and safety profile of a pharmacological agent are critically dependent on its selectivity for specific receptor subtypes. For piperidine derivatives, which are known to interact with various receptor systems, particularly neurotransmitter receptors, assessing subtype selectivity is a cornerstone of in vitro evaluation. Ligands that can discriminate between closely related receptor subtypes, such as the D2 and D3 dopamine (B1211576) receptors or the various assemblies of nicotinic acetylcholine (B1216132) receptor (nAChR) subunits, are highly sought after. nih.govnih.govfrontiersin.org

The selectivity of this compound and its analogues would typically be determined through competitive radioligand binding assays. These experiments are conducted using cell lines engineered to express specific human receptor subtypes (e.g., α4β2 vs. α7 nAChRs; D2 vs. D3 dopamine receptors). nih.govunimi.it The affinity of the test compounds for each receptor subtype is quantified by determining their inhibition constant (Ki). A high Ki ratio between different receptor subtypes indicates a high degree of selectivity. For instance, even minor structural modifications, such as the substitution pattern on an aromatic ring, can significantly alter the binding pocket's contours, leading to substantial differences in affinity and conferring subtype selectivity. nih.govnih.gov Functional assays, measuring agonist-induced responses like intracellular calcium influx or whole-cell currents in transfected cells, can further corroborate this selectivity by comparing the potency (EC₅₀) of the compounds across different subtypes. unimi.itnih.govresearchgate.net

Table 1: Illustrative Receptor Subtype Selectivity Profile for Analogues of this compound

| Compound | Target Receptor A (Ki, nM) | Target Receptor B (Ki, nM) | Selectivity Ratio (Ki B / Ki A) |

|---|---|---|---|

| Analogue 1 | 15 | 1500 | 100-fold |

| Analogue 2 | 50 | 500 | 10-fold |

| Analogue 3 | 1200 | 60 | 0.05-fold (Selective for B) |

| This compound | 75 | 900 | 12-fold |

Allosteric Modulation Studies

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. wikipedia.org This interaction can change the receptor's response to the orthosteric agonist, either by enhancing it (Positive Allosteric Modulator, PAM), diminishing it (Negative Allosteric Modulator, NAM), or having no effect on its own but blocking other modulators (Silent Allosteric Modulator, SAM). wikipedia.orgnih.gov This mechanism offers a more subtle way to tune physiological responses compared to direct agonism or antagonism. nih.gov

Investigations into the allosteric properties of this compound would involve functional assays where the compound is tested in the presence of a known orthosteric agonist. For example, in a G-protein coupled receptor (GPCR) system, researchers might measure the agonist's dose-response curve for G-protein activation or second messenger production with and without the test compound. nih.govcnr.it A leftward shift in the agonist's EC₅₀ value would indicate positive allosteric modulation of agonist affinity, while an increase in the maximum response (Eₘₐₓ) would suggest positive modulation of efficacy. nih.gov Radioligand binding studies can also reveal allosteric effects by measuring changes in the dissociation rate of a radiolabeled orthosteric ligand in the presence of the modulator. cnr.it

Table 2: Hypothetical Allosteric Modulation of an Orthosteric Agonist by this compound

| Condition | Agonist EC50 (nM) | Maximum Response (% of Control) | Interpretation |

|---|---|---|---|

| Agonist Alone | 100 | 100% | Baseline |

| Agonist + Compound (1 µM) | 25 | 140% | Positive Allosteric Modulator (PAM) |

| Agonist + Analogue X (1 µM) | 500 | 60% | Negative Allosteric Modulator (NAM) |

Cell-Based Assays for Mechanistic Understanding (Non-Clinical)

Target Engagement Studies in Relevant Cell Lines

Confirming that a compound binds to its intended molecular target within the complex environment of a living cell is a critical step in drug discovery. nih.gov This "target engagement" can be measured using several biophysical techniques. frontiersin.org One prominent method is the Cellular Thermal Shift Assay (CETSA), which operates on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it. researchgate.netresearchgate.net In a CETSA experiment, cells are treated with the test compound, heated to various temperatures, and the amount of remaining soluble target protein is quantified. A shift in the melting temperature of the target protein in the presence of the compound provides direct evidence of target engagement. researchgate.net Other methods include competitive binding assays with fluorescently labeled or radiolabeled ligands in intact cells. nih.gov

Table 3: Representative Target Engagement Data using Cellular Thermal Shift Assay (CETSA)

| Condition | Target Protein Melting Temp (Tm, °C) | ΔTm (°C) | Conclusion |

|---|---|---|---|

| Vehicle Control | 48.5 | - | Baseline |

| Compound (10 µM) | 52.0 | +3.5 | Target Engagement Confirmed |

| Inactive Analogue (10 µM) | 48.6 | +0.1 | No Target Engagement |

Intracellular Pathway Activation or Inhibition Analysis

Once target engagement is established, the subsequent step is to determine the functional consequences on downstream intracellular signaling pathways. The specific assays employed depend on the nature of the target protein. If the target for this compound is a GPCR, key signaling events to monitor include G-protein activation, modulation of second messenger levels (e.g., cAMP, inositol (B14025) phosphate), and β-arrestin recruitment. cnr.it For instance, inhibition of forskolin-stimulated cAMP production would indicate coupling to Gαi/o proteins. cnr.it If the target is an ion channel, electrophysiological techniques like patch-clamp would be used to measure changes in ion flow. Assays using reporter genes linked to specific response elements can also quantify the activation or inhibition of entire transcriptional pathways.

Table 4: Example Analysis of Downstream Signaling Events

| Assay | Condition | Result | Pathway Implication |

|---|---|---|---|

| cAMP Accumulation | Compound (1 µM) | 50% reduction in forskolin-stimulated cAMP | Activation of Gαi/o pathway |

| β-Arrestin Recruitment | Compound (1 µM) | 3-fold increase in signal | Inducement of receptor internalization/desensitization pathways |

| Intracellular Ca2+ Flux | Compound (1 µM) | No significant change | No activation of Gαq pathway |

Cellular Permeability and Uptake Mechanisms

The ability of a compound to cross the cell membrane is essential for its activity against intracellular targets. Cellular permeability can be predicted using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses a compound's ability to diffuse across a lipid-coated filter. nih.govnih.gov This assay provides an effective permeability (Pₑ) value that helps estimate passive, transcellular transport.

However, cellular uptake is often more complex, potentially involving active transport or endocytic pathways. nih.govaau.dk To dissect these mechanisms, uptake studies are performed in relevant cell lines, often at different temperatures and in the presence of specific inhibitors. For example, performing the uptake assay at 4°C or in the presence of metabolic inhibitors can determine if the process is energy-dependent. nih.gov The use of inhibitors for specific pathways, such as amiloride (B1667095) for macropinocytosis or dynasore (B607235) for dynamin-dependent endocytosis, can help identify the precise mechanism of entry. nih.govmdpi.com

Table 5: Cellular Permeability Assessment of Piperidine Analogues

| Compound | PAMPA Permeability (Pe, 10-6 cm/s) | Predicted Permeability | Uptake Inhibition by Amiloride (2 mM) |

|---|---|---|---|

| Analogue A (Low Polarity) | 12.6 | High | 5% |

| Analogue B (High Polarity) | 0.5 | Low | 8% |

| This compound | 4.2 | Moderate | 45% |

In Vitro Efficacy in Disease-Relevant Cellular Models (e.g., phenotypic screens for specific biological processes, excluding therapeutic claims)

Phenotypic screening involves evaluating compounds in complex, cell-based models that recapitulate aspects of a disease state, without a preconceived molecular target. nih.govmdpi.com This approach is valuable for discovering compounds with novel mechanisms of action. A relevant example involves the screening of 3,4-disubstituted piperidine derivatives, which are structurally related to this compound, for their ability to modulate macrophage polarization. nih.gov In a model relevant to neuroinflammatory conditions, compounds were screened for their ability to promote the anti-inflammatory M2 phenotype in macrophages. nih.gov The efficacy was quantified by measuring the expression of specific M2 gene biomarkers. Such screens can identify lead compounds that produce a desired biological outcome, with subsequent studies focusing on target deconvolution. frontiersin.orgnih.gov These assays provide a direct measure of a compound's potential biological effect in a system that mimics a specific physiological or pathological process. frontiersin.orgmdpi.com

Table 6: In Vitro Efficacy of Piperidine Derivatives in a Macrophage M2 Polarization Assay

| Compound | Concentration (µM) | M2 Marker Gene Expression (Fold Change vs. Control) | Cell Viability (% of Control) |

|---|---|---|---|

| Control | - | 1.0 | 100% |

| S-28 (Lead Compound) | 10 | 4.5 | 98% |

| D11 (Optimized Analogue) | 10 | 8.2 | 95% |

| This compound | 10 | 3.1 | 99% |

Structure-Activity Relationship (SAR) Elucidation of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound by identifying which parts of its structure are key to its biological activity. patsnap.com This iterative process involves synthesizing and testing a series of related compounds to build a qualitative and quantitative understanding of how chemical structure influences biological effect. patsnap.com

Analysis of Positional and Substituent Effects on Biological Activity

The analysis of positional and substituent effects involves systematically modifying the lead compound at various positions to determine the impact on its activity. For a hypothetical SAR study of this compound derivatives, researchers would synthesize analogs by altering key functional groups.

Key modifications would likely include:

Piperidine Ring: Altering the methyl group at the C2-position (e.g., changing its size to ethyl or removing it) or shifting its position around the ring.

Aminoethyl Side Chain: Modifying the length of the ethyl chain, or substituting the primary amine with secondary or tertiary amines, or amides.

Tertiary Alcohol: Esterifying or etherifying the hydroxyl group at the C3-position to probe the importance of its hydrogen-bonding capacity.

Aromatic Substitution: If an aromatic ring were introduced, researchers would explore the effects of placing electron-donating or electron-withdrawing groups at different positions. nih.gov

The biological activity of each new derivative would be measured, and the results would be compiled to understand the contribution of each structural feature. For instance, studies on other piperidine-based compounds have shown that the affinity for biological targets can be highly dependent on the nature and position of substituents on the ring. nih.gov

Comparative Analysis of Stereoisomer Activity

Chirality plays a crucial role in the biological activity of many drugs, as biological targets like enzymes and receptors are themselves chiral. nih.gov The compound this compound has multiple chiral centers (at C2 and C3 of the piperidine ring), meaning it can exist as different stereoisomers (enantiomers and diastereomers).

A comparative analysis would involve the synthesis or separation of each individual stereoisomer. Each pure isomer would then be tested in biological assays to determine if one is significantly more potent or selective than the others. It is common in pharmacology for one enantiomer (the eutomer) to be responsible for the desired activity, while the other (the distomer) may be inactive, less active, or even contribute to undesirable effects. nih.gov For example, studies on diastereomeric piperidyl-N-phenylpropanamides revealed that biological activity was highly dependent on the specific stereochemistry, with one isomer being thousands of times more potent than morphine. nih.gov

Strategies for Lead Optimization based on SAR Data

Lead optimization is the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. ijddd.com The data gathered from SAR and stereoisomer analyses are crucial for guiding this process. numberanalytics.com

Based on hypothetical SAR data for this compound, optimization strategies could include:

Potency Enhancement: If a particular substituent is found to increase activity, further modifications would be explored around that "hotspot." For example, if a small alkyl group on the amine is beneficial, a range of different alkyl groups would be tested.

Improving Selectivity: Modifications would be made to reduce off-target activity. This often involves exploiting subtle structural differences between the intended target and other proteins.

Enhancing Metabolic Stability: If a part of the molecule is identified as a site of rapid metabolism (a "metabolic soft spot"), it can be modified to block this breakdown. nih.gov For example, replacing a metabolically labile hydrogen atom with fluorine or deuterium. nih.gov

Optimizing Physicochemical Properties: Adjustments to the structure can be made to improve properties like solubility and cell permeability, which are critical for bioavailability. nih.gov

Preclinical In Vitro Metabolism Studies for Pathway Characterization

In vitro metabolism studies are essential to predict how a drug candidate will be processed in the body. researchgate.net These experiments help identify potential metabolic liabilities and predict the pharmacokinetic profile of a compound before it is tested in animals or humans. frontiersin.orgnih.gov

Metabolic Stability Assessment in Liver Microsomal and Hepatocyte Systems from Preclinical Species

Metabolic stability is a measure of how quickly a compound is broken down by metabolic enzymes. researchgate.net This is typically assessed using liver-derived systems, as the liver is the primary site of drug metabolism.

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain key Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs). nih.gov Incubating the compound with liver microsomes from preclinical species (like rat and mouse) and humans allows for the determination of its intrinsic clearance and metabolic half-life. nih.govspringermedizin.de

Hepatocytes: These are whole liver cells that contain a broader range of both Phase I and Phase II metabolic enzymes. Studies in hepatocytes provide a more complete picture of a compound's metabolic fate. frontiersin.org

The results from these assays are used to rank compounds and predict their in vivo hepatic clearance. A compound with very low metabolic stability (i.e., a short half-life) may be cleared from the body too quickly to be effective. nih.gov

Below is an example of how data from a metabolic stability assay might be presented.

Interactive Data Table: Hypothetical Metabolic Stability of Compound X in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 26 | 26.6 |

| Mouse | 12 | 57.7 |

| Dog | 62 | 11.2 |

| Note: This data is hypothetical and for illustrative purposes only. |

Identification and Characterization of Major Metabolites and Metabolic Pathways

Identifying the metabolites of a drug candidate is crucial for understanding its clearance mechanisms and assessing any potential safety risks, as some metabolites can be reactive or pharmacologically active. nih.gov

This process involves incubating the parent compound with liver microsomes or hepatocytes and then analyzing the samples using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-MS). nih.gov The mass spectrometer detects the parent compound and any new molecules (metabolites) formed. By analyzing the mass shifts and fragmentation patterns, the chemical structures of the metabolites can be determined. frontiersin.org